molecular formula C18H21N3O3 B2909338 6-((tetrahydrofuran-2-yl)methyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946218-76-4

6-((tetrahydrofuran-2-yl)methyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2909338
M. Wt: 327.384
InChI Key: CDNGTUPAEMGGJD-UHFFFAOYSA-N
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Description

The compound appears to be a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that contain a pyrrolo[3,4-d]pyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring. This structure is present in several bioactive molecules and pharmaceuticals.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolopyrimidine core, followed by the addition of the tetrahydrofuran and m-tolyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolopyrimidine core, with the tetrahydrofuran and m-tolyl groups attached at specific positions. The tetrahydrofuran group would introduce an ether and a secondary alcohol functionality into the molecule, while the m-tolyl group would introduce an aromatic ring.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The ether and secondary alcohol groups in the tetrahydrofuran moiety could potentially undergo reactions typical of these functionalities. The aromatic ring of the m-tolyl group could undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent.


Safety And Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The study of pyrrolopyrimidine derivatives is a promising area of research due to their potential biological activities. Future research could involve the synthesis and testing of this compound to determine its properties and potential uses.


Please note that this is a general analysis based on the structure of the compound and the class of compounds it belongs to. For a comprehensive analysis, specific experimental data and literature would be required. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.


properties

IUPAC Name

4-(3-methylphenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-11-4-2-5-12(8-11)16-15-14(19-18(23)20-16)10-21(17(15)22)9-13-6-3-7-24-13/h2,4-5,8,13,16H,3,6-7,9-10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNGTUPAEMGGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CN(C3=O)CC4CCCO4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((tetrahydrofuran-2-yl)methyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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